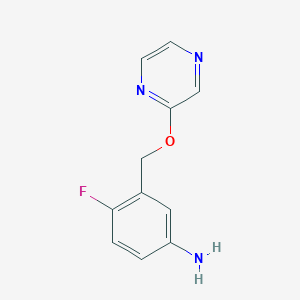

4-Fluoro-3-(pyrazin-2-yloxymethyl)-phenylamine

Description

4-Fluoro-3-(pyrazin-2-yloxymethyl)-phenylamine is a substituted phenylamine derivative featuring a fluorine atom at the 4-position and a pyrazin-2-yloxymethyl group at the 3-position of the benzene ring. This structure combines electron-withdrawing (fluoro) and electron-donating (pyrazine-linked oxygen) moieties, which influence its electronic, physicochemical, and biological properties.

The fluorine atom may improve thermal resistance and modulate solubility, as seen in other fluorinated aromatic compounds . Applications could span optoelectronics (e.g., solar cells) and bioactive molecule synthesis, given the versatility of phenylamine derivatives in these fields .

Properties

CAS No. |

642085-12-9 |

|---|---|

Molecular Formula |

C11H10FN3O |

Molecular Weight |

219.21 g/mol |

IUPAC Name |

4-fluoro-3-(pyrazin-2-yloxymethyl)aniline |

InChI |

InChI=1S/C11H10FN3O/c12-10-2-1-9(13)5-8(10)7-16-11-6-14-3-4-15-11/h1-6H,7,13H2 |

InChI Key |

RFSBHBQNAYFUPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)COC2=NC=CN=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-((pyrazin-2-yloxy)methyl)aniline typically involves the reaction of 4-fluoro-3-nitrobenzyl alcohol with pyrazine-2-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas .

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-3-((pyrazin-2-yloxy)methyl)aniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-((pyrazin-2-yloxy)methyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Palladium on carbon (Pd/C) with hydrogen gas is frequently used for reduction reactions.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives .

Scientific Research Applications

4-Fluoro-3-((pyrazin-2-yloxy)methyl)aniline has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural features.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-((pyrazin-2-yloxy)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrazine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences and similarities between 4-Fluoro-3-(pyrazin-2-yloxymethyl)-phenylamine and key phenylamine derivatives:

Key Observations :

Physicochemical Properties

Thermal stability, solubility, and electronic properties vary significantly with substituents:

*Inferred from structural analogs. Fluorine and pyrazine groups likely enhance thermal stability and redshift UV absorption due to extended conjugation .

Biological Activity

4-Fluoro-3-(pyrazin-2-yloxymethyl)-phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H12FN3O

- Molecular Weight : 233.24 g/mol

- CAS Number : 642085-12-9

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Pyrazinyl Intermediate : Pyrazine derivatives are synthesized through cyclization reactions.

- Substitution Reaction : The introduction of the fluorine atom is achieved through electrophilic aromatic substitution.

- Final Coupling : The pyrazinyl group is then coupled with the phenylamine moiety.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated derivatives enhance antibacterial and antifungal activities due to increased lipophilicity and better membrane penetration.

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-Fluoro derivative | Antibacterial | 0.12 | |

| Pyrazole derivative | Antifungal | 0.49 |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit nitric oxide production in macrophages, indicating potential anti-inflammatory properties. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was noted.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thus preventing substrate access.

- Receptor Modulation : It may interact with cellular receptors, modulating signaling pathways that regulate inflammation and immune responses.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of various fluorinated derivatives against common bacterial strains. The results indicated that this compound showed comparable or superior activity against certain strains when compared to standard antibiotics.

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced model. Results indicated a significant reduction in pro-inflammatory cytokines, supporting its potential use in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.